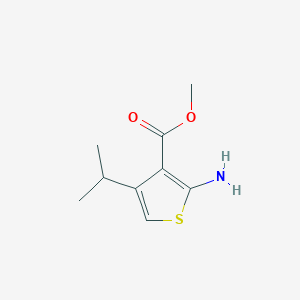

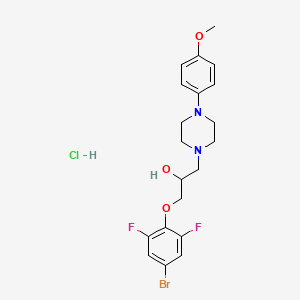

![molecular formula C16H14N2O2S B3001648 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-12-9](/img/structure/B3001648.png)

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse pharmacological properties. The methoxy and methylsulfanyl substituents on the phenyl rings may influence the compound's physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For instance, the synthesis of similar compounds has been reported using starting materials like p-nitrobenzoic acid and methyl salicylate, followed by catalytic hydrogenation . Another approach involves the condensation of hydrazides to form symmetrical and unsymmetrical 1,3,4-oxadiazoles . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, which reveals the conformation of the rings and the types of intermolecular interactions present . The oxadiazole ring often forms dihedral angles with adjacent phenyl rings, influencing the overall molecular conformation . These structural details are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, DFT calculations can predict the electrophilic and nucleophilic nature of these molecules . The presence of functional groups like methoxy and methylsulfanyl may also allow for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds can exhibit luminescence, with emission maxima ranging from 332 to 490 nm, and some have high luminescence quantum yields . The presence of substituents like methoxy and methylsulfanyl groups can affect properties such as solubility, boiling and melting points, and stability.

Biological Activity

1,3,4-oxadiazole derivatives have been extensively studied for their pharmacological potential. They have shown a range of activities, including anticonvulsant , antibacterial , antifungal , antioxidant , analgesic, and anti-inflammatory effects . The specific biological activity of "2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole" would need to be evaluated in pharmacological studies, but the activities of similar compounds suggest potential therapeutic applications.

科学的研究の応用

Computational and Pharmacological Potential

- 1,3,4-oxadiazole derivatives, including those with structural similarities to 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have been studied for their computational and pharmacological potential. These compounds showed moderate inhibitory effects in various assays, indicating their potential in tumor inhibition and as analgesic and anti-inflammatory agents (Faheem, 2018).

Antibacterial Activity

- Novel derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , have been synthesized and tested for antibacterial activity. These studies suggest potential applications of these compounds in combating bacterial infections (Aghekyan et al., 2020).

Corrosion Inhibition

- A derivative of 1,3,4-oxadiazole, specifically 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid medium. This indicates potential applications in industrial settings for protecting metals against corrosion (Bouklah et al., 2006).

Antiglycation Potential

- Derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antiglycation activity, an important aspect in antidiabetic drug development (Taha et al., 2015).

Effects on Transferase Enzymes

- Bis-1,3,4-oxadiazole containing glycine moiety, a derivative structurally related to 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, has been studied for its effects on transferase enzymes in sera. This research could provide insights into potential therapeutic applications (Tomi et al., 2010).

Antioxidant Activity

- Research into 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, including those similar to the compound of interest, has demonstrated antioxidant activity. This suggests potential therapeutic applications in conditions related to oxidative stress (Mallesha et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-19-12-9-7-11(8-10-12)15-17-18-16(20-15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFNLQAAGHQHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

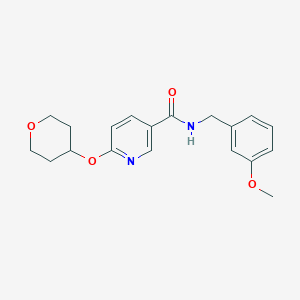

![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

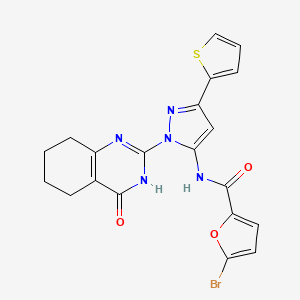

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)

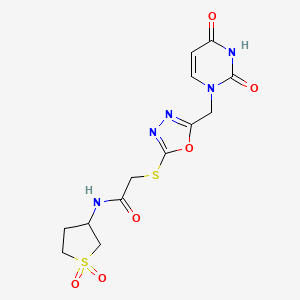

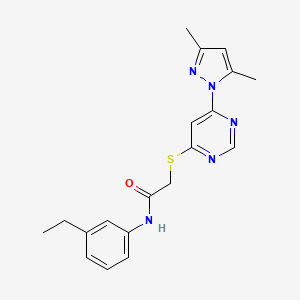

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)